Cichoriin

描述

This compound has been reported in Fraxinus insularis, Chondrilla juncea, and other organisms with data available.

structure in first source

Structure

3D Structure

属性

IUPAC Name |

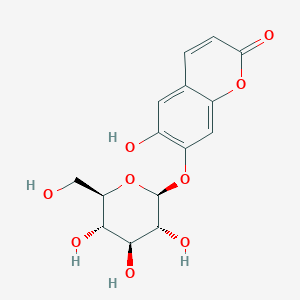

6-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O9/c16-5-10-12(19)13(20)14(21)15(24-10)23-9-4-8-6(3-7(9)17)1-2-11(18)22-8/h1-4,10,12-17,19-21H,5H2/t10-,12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBCMONIPIJTSB-TVKJYDDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=CC(=C(C=C21)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=O)OC2=CC(=C(C=C21)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50201181 | |

| Record name | Cichoriin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

531-58-8 | |

| Record name | Cichoriin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=531-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cichoriin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cichoriin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CICHORIIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T3VO03BTR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Methodological & Application

Application Note: Quantification of Cichoriin using High-Performance Liquid Chromatography (HPLC)

Introduction

Cichoriin is a bioactive phenolic compound, specifically a coumarin glycoside, naturally occurring in plants of the Asteraceae family, most notably in chicory (Cichorium intybus). Its quantification is crucial for the quality control of herbal medicines, functional foods, and for research in phytochemistry and drug development. This application note provides a detailed protocol for the reliable quantification of this compound using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Principle

The method utilizes RP-HPLC with a C18 stationary phase to separate this compound from other components in a sample matrix. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. This compound is then detected and quantified by a UV-Vis detector at a wavelength where it exhibits maximum absorbance. The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve generated from known concentrations of a this compound reference standard.

Instrumentation and Materials

-

Instrumentation:

-

HPLC system with a quaternary or binary pump (e.g., CECIL model 4100)[1]

-

UV-Vis or Photodiode Array (PDA) Detector (e.g., CECIL model 4201)[1]

-

Manual injector or Autosampler

-

Column oven

-

Chromatography data acquisition software (e.g., Powerstream®)[1]

-

Analytical column: LUNA® C18 (25 cm × 4.6 mm, 5 µm) or equivalent[1]

-

Analytical balance

-

Ultrasonic bath

-

Vortex mixer

-

Centrifuge

-

-

Chemicals and Reagents:

Experimental Protocols

Chromatographic Conditions

Two validated methods are presented. The isocratic method is simpler and faster for routine analysis of relatively clean samples.[1] The gradient method provides better resolution for complex matrices like crude plant extracts.[2]

Table 1: Isocratic HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Analytical Column | LUNA® C18 (25 cm × 4.6 mm, 5 µm)[1] |

| Mobile Phase | Acetonitrile : HPLC Water (50:50, v/v)[1] |

| Flow Rate | 1.0 mL/min[1] |

| Column Temperature | Ambient[1] |

| Detection Wavelength | 230 nm (this compound also shows maxima at 215, 290, and 350 nm)[1] |

| Injection Volume | 20 µL[1] |

| Run Time | 20 minutes[1] |

| Expected Retention Time | ~4.46 minutes[1] |

Table 2: Gradient HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Analytical Column | Agilent ZORBAX Eclipse XDB-C18 (250 mm × 4.6 mm, 5 µm)[2] |

| Mobile Phase | A: Methanol; B: 0.2% Formic acid in water[2] |

| Gradient Program | 0-20 min: 10-25% A20-50 min: 25-39% A50-80 min: 39-50% A80-90 min: 50-10% A[2] |

| Flow Rate | 1.0 mL/min[2] |

| Column Temperature | 30 °C[2] |

| Detection Wavelength | 254 nm[2] |

| Injection Volume | 10 µL[2] |

Protocol A: Preparation of Standard Solutions and Calibration Curve

-

Stock Solution Preparation: Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask using a 50:50 mixture of acetonitrile and HPLC water to obtain a stock solution of 100 µg/mL.[1] Sonicate for 10 minutes to ensure complete dissolution.

-

Working Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of working standards. For a calibration range of 20-100 µg/mL, dilute the stock solution to obtain concentrations of 20, 40, 60, 80, and 100 µg/mL using the same diluent.[1]

-

Calibration Curve Construction: Inject each working standard solution (in triplicate) into the HPLC system. Plot a graph of the mean peak area versus the corresponding concentration. Perform a linear regression analysis to obtain the calibration curve and the regression equation (y = mx + c), where 'y' is the peak area and 'x' is the concentration.

Protocol B: Sample Preparation (Extraction from Plant Material)

This protocol is a general method for extracting this compound from dried plant material, such as chicory leaves or roots.

-

Drying and Grinding: Dry the plant material in the shade or in an oven at a low temperature (40-50 °C) until constant weight. Grind the dried material into a fine powder.

-

Extraction: Accurately weigh 0.5 g of the powdered sample into a flask. Add 20 mL of methanol.[2]

-

Sonication: Place the flask in an ultrasonic bath and sonicate for 40 minutes to facilitate extraction.[2]

-

Filtration and Preparation: After sonication, allow the mixture to cool. Filter the extract through a 0.22 µm PTFE syringe filter into an HPLC vial.[2] If the expected concentration is high, an appropriate dilution with the mobile phase may be necessary to fall within the calibration range.

Method Validation Summary

The analytical method should be validated according to the International Conference on Harmonization (ICH) Q2 (R1) guidelines.[1] Key validation parameters are summarized below.

Table 3: Typical Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Typical Results / Acceptance Criteria |

|---|---|---|

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (R²) > 0.99 over the range of 20-100 µg/mL.[1] |

| Accuracy (% Recovery) | The closeness of the test results to the true value. Determined by spike-recovery studies at 3 levels (e.g., 50%, 100%, 150%).[1] | Mean recovery should be within 98-102%.[1] Some studies report 99.7-106.8%.[1] |

| Precision (% RSD) | The degree of scatter between a series of measurements. Assessed as repeatability (intra-day) and intermediate precision (inter-day).[1] | Relative Standard Deviation (RSD) should be < 2%.[1] |

| Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interfering peaks from blank/placebo at the retention time of this compound. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio ≥ 3. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |

| System Suitability | Ensures the chromatographic system is adequate for the intended analysis. | RSD of peak area and retention time for replicate injections of standard < 1%.[1] |

Data Analysis and Calculation

-

Inject the prepared sample solution into the HPLC system.

-

Identify the this compound peak based on the retention time obtained from the standard.

-

Record the peak area of the this compound peak in the sample chromatogram.

-

Calculate the concentration of this compound in the sample solution using the regression equation from the calibration curve:

Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

-

Calculate the final amount of this compound in the original solid sample, accounting for the initial weight and dilution factors:

This compound Content (mg/g) = (C * V * D) / W

Where:

-

C = Concentration of this compound in the injected solution (µg/mL)

-

V = Initial volume of extraction solvent (mL)

-

D = Dilution factor (if any)

-

W = Weight of the initial plant sample (mg)

-

Overall Quantification Workflow

The entire process from sample handling to final result is a coordinated workflow that integrates sample preparation, instrument calibration, and data analysis.

References

Application Notes and Protocols for the Use of Cichoriin in Cell Culture Experiments

Introduction

Cichoriin is a naturally occurring coumarin glycoside predominantly found in plants of the Asteraceae family, such as chicory (Cichorium intybus).[1] It is recognized for a variety of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and potential anticancer effects.[1][2][3] These properties make this compound a compound of interest for researchers in cell biology and drug development. These application notes provide an overview of this compound's mechanisms of action and detailed protocols for its use in cell culture experiments.

Mechanism of Action

This compound exerts its biological effects through various cellular pathways. As an antioxidant, it can scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases.[4][5] Its anti-inflammatory properties are attributed to the inhibition of pro-inflammatory cytokines.[6] In the context of metabolic diseases, this compound has been shown to modulate signaling pathways that improve insulin sensitivity and regulate lipid metabolism.[2] Furthermore, studies have indicated its potential to induce cytotoxicity in various cancer cell lines.[7][8]

Data Presentation

Cytotoxic Effects of this compound Derivatives on Human Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound derivatives (Cichorin E and Cichorin F) on different human cancer cell lines after 48 hours of treatment, as determined by MTT assay.[8]

| Compound | Cell Line | Cell Type | IC50 (µM) |

| Cichorin E | MDA-MB-468 | Triple-negative breast cancer | 85.9 |

| SK-N-MC | Ewing's sarcoma | 71.1 | |

| Cichorin F | MDA-MB-468 | Triple-negative breast cancer | 41.0 |

| MDA-MB-231 | Triple-negative breast cancer | 45.6 | |

| SK-N-MC | Ewing's sarcoma | 71.9 |

In Vitro Antioxidant and Enzyme Inhibitory Activities of this compound

This table presents the in vitro antioxidant and enzyme inhibitory activities of this compound at a concentration of 100 µg/mL.[4]

| Activity | Result |

| DPPH Radical Scavenging | 80.71 ± 0.33 % |

| Metal Chelating Activity | 74.60 ± 0.39 % |

| Anti-lipid Peroxidation | 87.96 ± 1.01 % |

| Pancreatic Lipase Inhibition | 84.88 ± 0.53 % |

| α-Amylase Inhibition | 74.55 ± 0.46 % |

| α-Glucosidase Inhibition | 84.08 ± 0.57 % |

| DPP-IV Inhibition | 77.78 ± 0.67 % |

Signaling Pathways and Experimental Workflows

This compound's Role in the Insulin-Sensitizing Signaling Pathway

This compound has been shown to activate the PI3K/AMPK signaling pathway, which in turn promotes the translocation of GLUT4 to the cell membrane, enhancing glucose uptake and improving insulin sensitivity.[2]

This compound's Upregulation of the PPAR-γ Pathway

In the context of obesity and metabolic dysfunction, this compound has been found to upregulate the expression of PPAR-γ, a key regulator of lipid metabolism and adipogenesis.[9]

General Workflow for In Vitro Cell-Based Assays with this compound

This diagram outlines a typical workflow for investigating the effects of this compound on cultured cells.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Mechanistic Insights into the Ameliorative Effect of this compound on Diabetic Rats—Assisted with an In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 4. This compound, a coumarin glycoside with antidiabetic effect and cardioprotective activity against H2O2 induced oxidative stress in H9c2 cells: in-vitro and in-silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Anti-inflammatory activity of roots of Cichorium intybus due to its inhibitory effect on various cytokines and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Cichorins D–F: Three New Compounds from Cichorium intybus and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a Biocoumarin, Mitigates Oxidative Stress and Associated Adverse Dysfunctions on High-Fat Diet-Induced Obesity in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cichoriin-Induced Antioxidant Response in H9c2 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cichoriin, a naturally occurring coumarin glycoside, has demonstrated significant antioxidant properties, making it a compound of interest for mitigating oxidative stress-related cellular damage. In the context of cardiovascular research, the H9c2 cell line, derived from embryonic rat heart tissue, serves as a valuable in vitro model for studying the effects of various compounds on cardiomyocytes. Oxidative stress is a key contributor to the pathophysiology of numerous cardiovascular diseases. This compound presents a promising therapeutic potential by protecting cardiac cells from oxidative damage. Recent studies have shown that at a concentration of 100 μg/mL, this compound helps maintain the viability of H9c2 cells under oxidative stress and restores the activity of crucial antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT)[1].

These application notes provide a comprehensive overview of the methodologies to investigate the antioxidant effects of this compound in H9c2 cells. The protocols detailed below will guide researchers in assessing cell viability, quantifying reactive oxygen species (ROS), and analyzing the expression of key antioxidant genes. Furthermore, the potential underlying mechanism of action, involving the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, is explored.

Data Presentation

The following tables present representative quantitative data on the effects of this compound on H9c2 cells under oxidative stress induced by hydrogen peroxide (H₂O₂).

Table 1: Dose-Dependent Effect of this compound on H9c2 Cell Viability under Oxidative Stress

| Treatment Group | This compound Concentration (µg/mL) | H₂O₂ Concentration (µM) | Cell Viability (%) |

| Control | 0 | 0 | 100 ± 4.5 |

| H₂O₂ | 0 | 200 | 52 ± 3.8 |

| This compound + H₂O₂ | 10 | 200 | 65 ± 4.1 |

| This compound + H₂O₂ | 50 | 200 | 78 ± 3.5 |

| This compound + H₂O₂ | 100 | 200 | 89 ± 2.9[1] |

Table 2: Effect of this compound on Intracellular ROS Levels in H9c2 Cells

| Treatment Group | This compound Concentration (µg/mL) | H₂O₂ Concentration (µM) | Relative Fluorescence Units (RFU) |

| Control | 0 | 0 | 100 ± 8.2 |

| H₂O₂ | 0 | 200 | 350 ± 15.6 |

| This compound + H₂O₂ | 10 | 200 | 280 ± 12.1 |

| This compound + H₂O₂ | 50 | 200 | 195 ± 10.5 |

| This compound + H₂O₂ | 100 | 200 | 125 ± 9.3 |

Table 3: Relative mRNA Expression of Antioxidant Enzymes in H9c2 Cells

| Treatment Group | This compound Concentration (µg/mL) | H₂O₂ Concentration (µM) | Nrf2 (Fold Change) | HO-1 (Fold Change) | SOD1 (Fold Change) | CAT (Fold Change) |

| Control | 0 | 0 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |

| H₂O₂ | 0 | 200 | 0.8 ± 0.2 | 0.7 ± 0.1 | 0.6 ± 0.1 | 0.5 ± 0.1 |

| This compound + H₂O₂ | 100 | 200 | 2.5 ± 0.3 | 3.1 ± 0.4 | 1.8 ± 0.2 | 1.9 ± 0.2 |

Experimental Protocols

H9c2 Cell Culture and Treatment

This protocol outlines the basic culture of H9c2 cells and the application of this compound and an oxidative stressor.

Materials:

-

H9c2 rat cardiomyoblast cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100x)

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

This compound

-

Hydrogen Peroxide (H₂O₂)

-

Cell culture flasks (T-75)

-

96-well and 6-well cell culture plates

Protocol:

-

Culture H9c2 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using 0.25% Trypsin-EDTA.

-

Neutralize trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and seed into 96-well plates (for viability assays) or 6-well plates (for ROS and gene expression analysis) at an appropriate density.

-

Allow cells to adhere overnight.

-

For experiments, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10, 50, 100 µg/mL) and pre-incubate for a specified time (e.g., 2 hours).

-

Following pre-incubation, introduce the oxidative stressor (e.g., 200 µM H₂O₂) and incubate for the desired experimental duration (e.g., 24 hours).

Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Treated H9c2 cells in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Protocol:

-

After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

-

Incubate the plate for 4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

Measurement of Intracellular Reactive Oxygen Species (DCFDA Assay)

This protocol quantifies the levels of intracellular ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).

Materials:

-

Treated H9c2 cells in a 6-well plate or a black-walled, clear-bottom 96-well plate

-

DCFDA solution (10 µM in serum-free DMEM)

-

PBS

-

Fluorescence microscope or microplate reader

Protocol:

-

After treatment, remove the culture medium and wash the cells twice with warm PBS.

-

Add 1 mL (for 6-well plates) or 100 µL (for 96-well plates) of 10 µM DCFDA solution to each well.

-

Incubate the cells for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess DCFDA.

-

Add 1 mL (for 6-well plates) or 100 µL (for 96-well plates) of PBS to each well.

-

Immediately measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at 485 nm and emission at 535 nm.

Quantitative Real-Time PCR (qRT-PCR) for Antioxidant Gene Expression

This protocol is for quantifying the mRNA levels of Nrf2 and its target genes.

Materials:

-

Treated H9c2 cells in 6-well plates

-

RNA extraction kit (e.g., TRIzol reagent)

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

qRT-PCR instrument

-

Forward and reverse primers for target genes (Nrf2, HO-1, SOD1, CAT) and a housekeeping gene (GAPDH).

Primer Sequences for Rat Genes:

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |

| Nrf2 | GCTGATAGAAAGACGGGAACC | CGTAGCCGAAGAAACCTCATT |

| HO-1 | CAGAAGAGGCTGAGAGATGACC | GCTTCACATAGCGCTGCA |

| SOD1 | GGTGAACCAGTTGTGTTGTCAG | GTCACATTGCCCAAGTCTCC |

| CAT | GCTGAAGAGAAGGGAATCAAGG | GGTCCAGGTTTTCGATGTCC |

| GAPDH | GGCACAGTCAAGGCTGAGAATG | ATGGTGGTGAAGACGCCAGTA |

Protocol:

-

RNA Extraction: Lyse the treated cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

-

qRT-PCR:

-

Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.

-

Perform the qPCR using a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

-

Generate a melt curve to verify the specificity of the amplified products.

-

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene (GAPDH).

Visualizations

Caption: Experimental workflow for assessing this compound's antioxidant effects.

Caption: Proposed Nrf2 signaling pathway activation by this compound.

References

Application Notes and Protocols: Investigating the Anti-Obesity Effects of Cichoriin in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing animal models to study the effects of cichoriin on obesity. The included protocols are based on established methodologies for inducing obesity in rodents and assessing the impact of this compound on key metabolic and molecular parameters.

Introduction

Obesity is a complex metabolic disorder characterized by excessive fat accumulation, posing a significant risk for various comorbidities, including type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease. This compound, a naturally occurring coumarin compound, has emerged as a potential therapeutic agent for combating obesity. In vivo studies have demonstrated its efficacy in mitigating high-fat diet (HFD)-induced metabolic dysfunctions, improving lipid profiles, and reducing oxidative stress.[1][2][3] The primary mechanism of action identified to date involves the upregulation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator of lipid and glucose metabolism.[2][3]

These application notes detail the experimental design and protocols for evaluating the anti-obesity effects of this compound in a rat model of diet-induced obesity.

Data Presentation

The following tables summarize the expected quantitative data from studies investigating the effects of this compound on HFD-induced obese rats.

Table 1: Effect of this compound on Body Weight, BMI, and Organ Weights

| Parameter | Control | HFD | HFD + this compound (50 mg/kg) | HFD + this compound (100 mg/kg) | HFD + Atorvastatin |

| Final Body Weight (g) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |

| Body Weight Gain (g) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |

| BMI (g/cm²) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |

| Visceral Fat Weight (g) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |

| Liver Weight (g) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |

| Heart Weight (g) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |

| Kidney Weight (g) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |

Data is typically presented as mean ± SEM. Statistical significance is determined compared to the HFD group.

Table 2: Effect of this compound on Serum Lipid Profile

| Parameter | Control | HFD | HFD + this compound (50 mg/kg) | HFD + this compound (100 mg/kg) | HFD + Atorvastatin |

| Total Cholesterol (TC) (mg/dL) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |

| Triglycerides (TG) (mg/dL) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |

| LDL-C (mg/dL) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |

| HDL-C (mg/dL) | Normal | Significantly Decreased | Significantly Increased | Significantly Increased | Significantly Increased |

Data is typically presented as mean ± SEM. Statistical significance is determined compared to the HFD group.[2]

Table 3: Effect of this compound on Hepatic and Renal Function Markers

| Parameter | Control | HFD | HFD + this compound (50 mg/kg) | HFD + this compound (100 mg/kg) | HFD + Atorvastatin |

| ALT (U/L) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |

| AST (U/L) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |

| Urea (mg/dL) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |

| Creatinine (mg/dL) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |

Data is typically presented as mean ± SEM. Statistical significance is determined compared to the HFD group.[2]

Experimental Protocols

High-Fat Diet (HFD)-Induced Obesity Model in Rats

This protocol describes the induction of obesity in rats through the administration of a high-fat diet.

Materials:

-

Male Wistar or Sprague-Dawley rats (8-10 weeks old)

-

Standard rodent chow

-

High-fat diet (e.g., D12451, 45% kcal from fat)

-

Animal caging with controlled temperature and light cycle (12:12 h light-dark)

-

Water bottles

-

Weighing scale

Procedure:

-

Acclimatize the rats for one week with free access to standard chow and water.

-

After acclimatization, randomly divide the animals into the required experimental groups (e.g., Control, HFD, HFD + this compound, HFD + Positive Control).

-

Provide the control group with standard chow throughout the experiment.

-

Provide the HFD and treatment groups with the high-fat diet for a period of 6-8 weeks to induce obesity.

-

Monitor the body weight of all animals weekly.

-

Ensure free access to water for all groups.

This compound Administration

This protocol details the oral administration of this compound to the experimental animals.

Materials:

-

This compound

-

Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose)

-

Oral gavage needles (appropriate size for rats)

-

Syringes

Procedure:

-

Prepare the this compound suspension/solution in the chosen vehicle at the desired concentrations (e.g., 50 mg/kg and 100 mg/kg).

-

Gently restrain the rat.

-

Measure the appropriate length of the gavage needle from the tip of the rat's nose to the last rib to avoid stomach perforation.

-

Carefully insert the gavage needle into the esophagus and deliver the this compound suspension/solution.

-

Administer this compound daily for the duration of the treatment period (typically concurrent with the final weeks of the HFD feeding).

-

The control and HFD groups should receive the vehicle alone.

Measurement of Serum Lipid Profile

This protocol outlines the procedure for analyzing the lipid content in the serum of the experimental animals.

Materials:

-

Blood collection tubes (e.g., with clot activator)

-

Centrifuge

-

Automated biochemical analyzer

-

Enzymatic assay kits for Total Cholesterol (TC), Triglycerides (TG), LDL-C, and HDL-C

Procedure:

-

At the end of the experimental period, fast the animals overnight.

-

Collect blood samples via an appropriate method (e.g., cardiac puncture, retro-orbital sinus).

-

Allow the blood to clot at room temperature and then centrifuge at 3000 rpm for 15 minutes to separate the serum.

-

Carefully collect the serum and store it at -80°C until analysis.

-

Use an automated biochemical analyzer and the respective enzymatic assay kits to determine the concentrations of TC, TG, LDL-C, and HDL-C in the serum samples according to the manufacturer's instructions.

Western Blot Analysis of PPAR-γ in Adipose Tissue

This protocol describes the methodology for quantifying the protein expression of PPAR-γ in adipose tissue.

Materials:

-

Visceral adipose tissue samples

-

RIPA buffer with protease inhibitors

-

Homogenizer

-

BCA protein assay kit

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against PPAR-γ

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Excise and weigh the visceral adipose tissue.

-

Homogenize the tissue in ice-cold RIPA buffer.

-

Centrifuge the homogenate at 12,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

Determine the protein concentration using a BCA protein assay kit.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against PPAR-γ overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Signaling Pathways

Caption: Proposed signaling pathways of this compound in mitigating obesity.

Experimental Workflow

References

- 1. Western Blot Detection of Adipogenic Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rat Models of Diet-Induced Obesity and High Fat/Low Dose Streptozotocin Type 2 Diabetes: Effect of Reversal of High Fat Diet Compared to Treatment with Enalapril or Menhaden Oil on Glucose Utilization and Neuropathic Endpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of Serum Lipid Profiles [bio-protocol.org]

Spectroscopic Analysis of Cichoriin: Application Notes and Protocols for Researchers

Introduction

Cichoriin (C₁₅H₁₆O₉) is a naturally occurring coumarin glycoside found in various plants, notably in chicory (Cichorium intybus). As a bioactive compound, it has garnered interest in the fields of pharmacology and drug development for its potential therapeutic properties. The structural elucidation and characterization of this compound are fundamental for its identification, purity assessment, and further investigation. This document provides detailed application notes and experimental protocols for the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These guidelines are intended for researchers, scientists, and drug development professionals.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its stereoisomer, α-cichoriin.

Table 1: ¹H NMR Spectroscopic Data for α-Cichoriin

Note: The following data is for α-cichoriin, a stereoisomer of this compound. The spectral pattern for this compound is expected to be very similar, with potential minor shifts in the glucose moiety signals.

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-3 | 6.25 | d | 9.1 |

| H-4 | 8.15 | d | 9.1 |

| H-5 | 7.15 | s | - |

| H-8 | 6.95 | dd | 2.7, 0.8 |

| H-1' | 5.5 | d | 3.2 |

| H-2' | 5.52 | t-like | 7.2 |

| H-3' | ~3.4-3.6 | m | - |

| H-4' | ~3.4-3.6 | m | - |

| H-5' | ~3.4-3.6 | m | - |

| H-6'a | ~3.7-3.8 | m | - |

| H-6'b | ~3.7-3.8 | m | - |

Table 2: ¹³C NMR Spectroscopic Data for α-Cichoriin

| Carbon | Chemical Shift (δ) ppm |

| C-2 | 161.4 |

| C-3 | 112.6 |

| C-4 | 139.7 |

| C-4a | 107.5 |

| C-5 | 149.0 |

| C-6 | 114.2 |

| C-7 | 158.2 |

| C-8 | 94.3 |

| C-8a | 152.7 |

| C-1' | 100.8 |

| C-2' | 72.9 |

| C-3' | 76.4 |

| C-4' | 68.5 |

| C-5' | 77.4 |

| C-6' | 61.0 |

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3295 | O-H stretching (hydroxyl groups) |

| 2934 | C-H stretching (aliphatic) |

| 1710 - 1680 | C=O stretching (α,β-unsaturated lactone) |

| 1595 | C=C stretching (aromatic) |

| 1452 | C-H bending (aliphatic) |

| 1125 | C-O stretching (glycosidic bond) |

Table 4: Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | m/z (observed) | Fragmentation |

| [M+H]⁺ | 341.0867 | 341.0869 | Protonated molecule |

| [M-C₆H₁₀O₅+H]⁺ | 179.0344 | 179.0342 | Aglycone (Esculetin) |

| [M-C₆H₁₀O₅-CO+H]⁺ | 151.0395 | 151.0393 | Loss of CO from aglycone |

| [M-C₆H₁₀O₅-2CO+H]⁺ | 123.0446 | 123.0444 | Loss of a second CO from aglycone |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

This compound sample (high purity)

-

Deuterated methanol (CD₃OD) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (400 MHz or higher recommended)

Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CD₃OD or DMSO-d₆) directly in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution and lineshape.

-

Acquire the ¹H NMR spectrum using standard parameters. A typical acquisition may involve:

-

Pulse sequence: zg30 or similar

-

Number of scans: 16-64 (depending on sample concentration)

-

Relaxation delay (d1): 1-2 seconds

-

Acquisition time: 2-4 seconds

-

Spectral width: ~12 ppm

-

-

-

¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus.

-

Acquire the ¹³C NMR spectrum with proton decoupling. A typical acquisition may involve:

-

Pulse sequence: zgpg30 or similar

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation delay (d1): 2 seconds

-

Spectral width: ~200 ppm

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired FIDs.

-

Phase and baseline correct the spectra.

-

Reference the spectra to the residual solvent peak (CD₃OD: δH 3.31, δC 49.0; DMSO-d₆: δH 2.50, δC 39.5).

-

Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample (high purity)

-

Potassium bromide (KBr, IR grade)

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Protocol:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry KBr powder in an agate mortar.

-

The mixture should be ground to a fine, homogenous powder to minimize scattering of the IR radiation.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

IR Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Process the spectrum to obtain a transmittance or absorbance plot.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample (high purity)

-

Methanol or acetonitrile (LC-MS grade)

-

Formic acid (optional, for enhancing ionization)

-

Electrospray ionization mass spectrometer (ESI-MS), preferably coupled with a liquid chromatography system (LC-MS).

Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of formic acid (e.g., 0.1%) can be added to the solvent to promote protonation in positive ion mode.

-

-

Mass Spectrum Acquisition (Direct Infusion):

-

Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the full scan mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, source temperature) to obtain a stable and intense signal for the protonated molecule [M+H]⁺.

-

-

Tandem Mass Spectrometry (MS/MS) Acquisition:

-

Perform a product ion scan on the protonated molecular ion ([M+H]⁺, m/z 341.09).

-

Select the precursor ion in the first mass analyzer and subject it to collision-induced dissociation (CID) in the collision cell.

-

Vary the collision energy to observe the fragmentation pattern.

-

Acquire the product ion spectrum in the second mass analyzer.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and its fragments.

-

Propose fragmentation pathways based on the observed neutral losses and the known fragmentation patterns of coumarin glycosides.

-

Visualizations

Experimental Workflow for Spectroscopic Analysis of this compound

Caption: Workflow for the spectroscopic analysis of this compound.

Proposed Mass Spectrometry Fragmentation Pathway of this compound

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Application Notes & Protocols: Investigating PPAR-γ Upregulation Using Cichoriin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily. It is a master regulator of adipogenesis, lipid metabolism, and glucose homeostasis and plays a critical role in modulating inflammation.[1][2][3] Activation of PPAR-γ has been a key therapeutic target for type 2 diabetes, with synthetic agonists like thiazolidinediones (TZDs) being used clinically.[2][4] However, the quest for novel, safer PPAR-γ modulators has led to the investigation of natural compounds.

Cichoriin, a biocoumarin, has been identified as a compound that upregulates the expression of PPAR-γ.[5] Studies have shown that this compound can increase both the mRNA and protein levels of PPAR-γ, suggesting its potential as a tool for studying PPAR-γ signaling and as a lead compound for developing therapies targeting metabolic disorders and inflammatory conditions.[5] These application notes provide a summary of the effects of this compound on PPAR-γ and detailed protocols for investigating its mechanism of action in a laboratory setting.

Mechanism of Action: this compound and PPAR-γ Signaling

This compound is proposed to act as an agonist or upregulator of PPAR-γ. The activation of PPAR-γ initiates a cascade of events leading to the regulation of target gene expression. Upon activation, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR).[1][4] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter region of target genes.[1][6] This binding event recruits coactivator proteins, which facilitates the transcription of genes involved in various physiological processes, including lipid uptake, adipocyte differentiation, and the suppression of inflammatory pathways like NF-κB.[3][7][8]

Quantitative Data Summary

The following table summarizes the quantitative findings from a study investigating the effect of this compound on PPAR-γ expression in high-fat diet (HFD)-induced obese rats.[5]

| Parameter | Group | Result | Fold Change (vs. HFD) |

| PPAR-γ mRNA Expression | Control | Normal Expression | - |

| HFD | Significantly Decreased | Baseline | |

| HFD + this compound (Low Dose) | Upregulated | Increased | |

| HFD + this compound (High Dose) | Significantly Upregulated | Dose-dependent Increase | |

| HFD + Atorvastatin | Significantly Upregulated | - | |

| PPAR-γ Protein Expression | Control | Normal Expression | - |

| HFD | Significantly Decreased | Baseline | |

| HFD + this compound (Low Dose) | Upregulated | Increased | |

| HFD + this compound (High Dose) | Significantly Upregulated | Dose-dependent Increase | |

| HFD + Atorvastatin | Significantly Upregulated | - |

Note: The study demonstrated a dose-dependent upregulation, with the high dose (100 mg/kg) showing a non-significant difference compared to the atorvastatin group, indicating a strong effect.[5]

Experimental Workflow for In Vitro Analysis

This workflow outlines the key steps to investigate the effect of this compound on PPAR-γ activation and its functional consequences in a 3T3-L1 cell culture model, which is a standard for studying adipogenesis.[9]

Detailed Experimental Protocols

Protocol 1: 3T3-L1 Adipocyte Differentiation and this compound Treatment

This protocol describes the standard method for differentiating 3T3-L1 preadipocytes into mature adipocytes and treating them with this compound.[9][10]

Materials:

-

3T3-L1 preadipocytes

-

DMEM with 10% Bovine Calf Serum (Growth Medium)

-

DMEM with 10% Fetal Bovine Serum (FBS)

-

Differentiation Medium (DMEM/10% FBS containing 0.5 mM IBMX, 1 µM Dexamethasone, and 1 µg/mL Insulin)

-

Insulin Medium (DMEM/10% FBS containing 1 µg/mL Insulin)

-

This compound stock solution (dissolved in DMSO)

-

6-well or 12-well cell culture plates

Procedure:

-

Seeding: Seed 3T3-L1 preadipocytes in culture plates using Growth Medium. Allow cells to grow to 100% confluence (Day 0). It is critical to let the cells remain contact-inhibited for 48 hours post-confluence.

-

Initiation of Differentiation (Day 0): Aspirate the Growth Medium and replace it with Differentiation Medium.

-

This compound Treatment (Day 2): After 48 hours, aspirate the Differentiation Medium. Replace it with Insulin Medium containing the desired concentrations of this compound (e.g., 10, 50, 100 µM) and a vehicle control (DMSO).

-

Maintenance: Replace the medium with fresh Insulin Medium containing this compound or vehicle every 2 days.

-

Maturation: Continue incubation until Day 8-10, by which time mature adipocytes containing visible lipid droplets will have formed. The cells are now ready for analysis.

Protocol 2: RNA Extraction and RT-qPCR for PPAR-γ Gene Expression

This protocol is for quantifying PPAR-γ mRNA levels.

Materials:

-

TRIzol reagent or commercial RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

PPAR-γ specific primers (mouse)

-

Housekeeping gene primers (e.g., GAPDH, β-actin)

-

qPCR instrument

Procedure:

-

RNA Extraction: Lyse the this compound-treated mature adipocytes directly in the culture plate using TRIzol or the lysis buffer from an RNA extraction kit. Follow the manufacturer's protocol to isolate total RNA.

-

RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

-

Real-Time qPCR:

-

Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for PPAR-γ or a housekeeping gene, and the synthesized cDNA.

-

Run the reaction on a qPCR instrument using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

-

-

Data Analysis: Calculate the relative expression of PPAR-γ mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control group.

Protocol 3: Protein Extraction and Western Blot for PPAR-γ Protein Expression

This protocol is for quantifying PPAR-γ protein levels.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody (anti-PPAR-γ)

-

Primary antibody (anti-GAPDH or anti-β-actin as a loading control)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

-

Imaging system

Procedure:

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary anti-PPAR-γ antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system.

-

Analysis: Perform densitometry analysis on the bands and normalize the PPAR-γ signal to the loading control.

Protocol 4: Oil Red O Staining for Adipogenesis Assessment

This protocol is for visualizing and quantifying intracellular lipid accumulation, a functional marker of adipocyte differentiation and PPAR-γ activity.[11][12]

Materials:

-

Phosphate-buffered saline (PBS)

-

10% Formalin solution

-

Oil Red O (ORO) stock solution (0.5% in isopropanol)

-

ORO working solution (60% ORO stock, 40% dH₂O, filtered)

-

Isopropanol (100%)

Procedure:

-

Fixation: Wash the mature adipocytes gently with PBS. Fix the cells by adding 10% formalin and incubating for 30 minutes at room temperature.

-

Washing: Remove the formalin and wash the cells twice with dH₂O.

-

Staining: Remove all water and add the ORO working solution to completely cover the cells. Incubate for 20-30 minutes at room temperature.

-

Washing: Aspirate the ORO solution and wash the cells 3-4 times with dH₂O until the excess stain is removed.

-

Visualization: Visualize the stained lipid droplets (which appear as red globules) under a microscope and capture images.

-

Quantification (Optional):

-

After imaging, completely dry the plate.

-

Add 100% isopropanol to each well to elute the stain from the lipid droplets.

-

Incubate for 10 minutes with gentle shaking.

-

Transfer the eluate to a 96-well plate and measure the absorbance at 510 nm using a plate reader. The absorbance is directly proportional to the amount of lipid accumulation.

-

References

- 1. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological (or Synthetic) and Nutritional Agonists of PPAR-γ as Candidates for Cytokine Storm Modulation in COVID-19 Disease [mdpi.com]

- 5. This compound, a Biocoumarin, Mitigates Oxidative Stress and Associated Adverse Dysfunctions on High-Fat Diet-Induced Obesity in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peroxisome proliferator-activated receptor γ (PPARγ): A master gatekeeper in CNS injury and repair - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]

- 10. Impact of Isoorientin on Metabolic Activity and Lipid Accumulation in Differentiated Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Qualitative and quantitative analysis of lipid droplets in mature 3T3-L1 adipocytes using oil red O - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

Cichoriin as a Potential Alpha-Glucosidase Inhibitor: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods used to assay the inhibitory effect of cichoriin, a naturally occurring coumarin glycoside, on alpha-glucosidase. This document includes detailed experimental protocols, data presentation, and visualizations to guide researchers in the evaluation of this compound as a potential therapeutic agent for managing postprandial hyperglycemia, a key factor in type 2 diabetes.

Introduction

Alpha-glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[1][2] Inhibition of this enzyme can delay carbohydrate digestion and glucose absorption, thereby mitigating postprandial blood glucose spikes.[3][4] This mechanism is a validated therapeutic strategy for the management of type 2 diabetes.[3][4]

This compound, a coumarin glycoside found in plants of the Asteraceae family, has demonstrated notable biological activities, including antidiabetic properties.[5] Recent in vitro studies have shown that this compound can significantly inhibit alpha-glucosidase activity, suggesting its potential as a natural alpha-glucosidase inhibitor. Furthermore, this compound has been observed to positively influence glucose metabolism by upregulating key components of the insulin signaling pathway, such as GLUT4, AMPK, and PI3K in skeletal muscle.[5]

These notes provide the necessary protocols to investigate and quantify the alpha-glucosidase inhibitory activity of this compound and to understand its potential mechanism of action.

Data Presentation

The inhibitory effect of this compound on alpha-glucosidase has been quantified in preliminary studies. The available data is summarized in the table below for easy comparison with the standard alpha-glucosidase inhibitor, acarbose. While a specific IC50 value for this compound is not yet widely reported in the literature, the existing data provides a strong basis for further investigation.

| Compound | Concentration | % Inhibition of α-Glucosidase | IC50 Value | Reference |

| This compound | 100 µg/mL | 84.08 ± 0.57 % | Not Reported | [2] |

| Acarbose | - | - | ~195.2 µM | [6] |

Note: The IC50 value for acarbose can vary depending on the specific assay conditions.

Experimental Protocols

This section details the methodologies for conducting an in vitro alpha-glucosidase inhibition assay and for performing kinetic analysis to determine the mode of inhibition.

Protocol 1: In Vitro Alpha-Glucosidase Inhibition Assay

This protocol is designed to determine the percentage inhibition of alpha-glucosidase activity by this compound.

Materials:

-

Alpha-glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)

-

This compound (test compound)

-

Acarbose (positive control)

-

Potassium phosphate buffer (50 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃) (0.1 M)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a 50 mM potassium phosphate buffer (pH 6.8).

-

Dissolve alpha-glucosidase in the phosphate buffer to a final concentration of 0.1 U/mL.

-

Dissolve pNPG in the phosphate buffer to a final concentration of 1.25 mM.

-

Prepare a stock solution of this compound in DMSO. Further dilute with phosphate buffer to achieve a range of desired test concentrations (e.g., 10, 25, 50, 100 µg/mL). Ensure the final DMSO concentration in the reaction mixture is below 1%.

-

Prepare a stock solution of acarbose in phosphate buffer to be used as a positive control.

-

-

Assay in 96-Well Plate:

-

Add 50 µL of the phosphate buffer to each well.

-

Add 10 µL of the this compound solution (or acarbose for positive control, or buffer for blank control) to the respective wells.

-

Add 20 µL of the alpha-glucosidase solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the pNPG solution to all wells.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of 0.1 M sodium carbonate to each well.

-

-

Measurement:

-

Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

-

-

Calculation of Inhibition:

-

The percentage of alpha-glucosidase inhibition is calculated using the following formula:

Where:

-

Abs_control is the absorbance of the control reaction (containing all reagents except the test compound).

-

Abs_sample is the absorbance of the reaction with the test compound.

-

-

Protocol 2: Kinetic Analysis of Alpha-Glucosidase Inhibition

This protocol is used to determine the mode of inhibition of this compound on alpha-glucosidase (e.g., competitive, non-competitive, or uncompetitive).

Procedure:

-

Perform the alpha-glucosidase inhibition assay as described in Protocol 1, with the following modifications:

-

Use a range of pNPG substrate concentrations (e.g., 0.5, 1, 2, 4, 8 mM).

-

Perform the assay in the absence of this compound (control) and in the presence of at least two different fixed concentrations of this compound.

-

-

Data Analysis:

-

For each this compound concentration, plot the initial velocity (rate of reaction, proportional to absorbance) against the substrate concentration.

-

Create a Lineweaver-Burk plot by plotting the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).

-

Analyze the changes in the Michaelis-Menten constant (Km) and maximum velocity (Vmax) in the presence of this compound to determine the type of inhibition:

-

Competitive inhibition: Vmax remains unchanged, while Km increases.

-

Non-competitive inhibition: Km remains unchanged, while Vmax decreases.

-

Uncompetitive inhibition: Both Vmax and Km decrease.

-

Mixed inhibition: Both Vmax and Km are altered, but not in a proportional manner.

-

-

Visualizations

The following diagrams illustrate the experimental workflow and the potential signaling pathway affected by this compound.

Caption: Experimental workflow for assaying alpha-glucosidase inhibition.

Caption: Dual action of this compound on glucose metabolism.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound, a coumarin glycoside with antidiabetic effect and cardioprotective activity against H2O2 induced oxidative stress in H9c2 cells: in-vitro and in-silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chiisanogenin enhances glucose uptake and lowers blood glucose via insulin signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanistic Insights into the Ameliorative Effect of this compound on Diabetic Rats—Assisted with an In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening of α-Glucosidase Inhibitors in Cichorium glandulosum Boiss. et Huet Extracts and Study of Interaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Overcoming low Cichoriin yield during extraction

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome low cichoriin yield during extraction from Cichorium intybus (chicory).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

A1: this compound is a bioactive coumarin glycoside found in plants of the Asteraceae family, notably chicory.[1] Extraction can be challenging due to its susceptibility to degradation under certain conditions and the presence of other compounds in the plant matrix that can interfere with its isolation.

Q2: What are the common causes of low this compound yield?

A2: Low yields can stem from several factors including:

-

Suboptimal Extraction Parameters: Incorrect choice of solvent, temperature, or extraction time can lead to inefficient extraction.

-

Compound Degradation: this compound, like other glycosides, can be sensitive to pH, temperature, and enzymatic activity, leading to its breakdown during the extraction process.

-

Improper Plant Material Handling: The quality and preparation of the chicory raw material, including drying and grinding, can significantly impact the final yield.

-

Inefficient Post-Extraction Processing: Losses can occur during the concentration and purification steps.

Q3: Which solvent is best for this compound extraction?

A3: Methanol and ethanol-water mixtures are commonly used for extracting coumarins and other phenolic compounds from plant materials.[2] An 80% ethanol concentration has been shown to be effective for extracting bitter principles from chicory, which include coumarins.[3] The optimal solvent will depend on the specific extraction method employed.

Q4: Can advanced extraction techniques improve this compound yield?

A4: Yes, modern techniques like Ultrasound-Assisted Extraction (UAE) can improve efficiency. UAE has been successfully used for extracting various compounds from chicory, often resulting in higher yields in shorter times compared to conventional methods.[3][4] Optimal conditions for UAE of chicory root compounds have been reported with 70% ethanol.[4]

Troubleshooting Guide for Low this compound Yield

This guide addresses specific issues that can lead to low this compound yields and provides actionable solutions.

Issue 1: Lower than expected this compound concentration in the crude extract.

| Potential Cause | Troubleshooting Step | Rationale |

| Inappropriate Solvent | Test a range of solvents with varying polarities. Good starting points are methanol, 70-80% ethanol, and acetone-water mixtures.[2] | This compound's glycosidic nature makes it soluble in polar solvents. The optimal polarity may be achieved with an alcohol-water mixture. |

| Suboptimal Temperature | Optimize the extraction temperature. For UAE, temperatures around 35-60°C are often effective.[3][4] For conventional extraction, higher temperatures (e.g., 50-70°C) may be beneficial, but be cautious of degradation. | Higher temperatures can increase solubility and diffusion, but excessive heat can degrade this compound. |

| Insufficient Extraction Time | For UAE, extraction times of 20-60 minutes are typical.[3][4] For maceration, longer periods (e.g., several hours) may be necessary. Perform a time-course experiment to determine the optimal duration. | Incomplete extraction will naturally lead to lower yields. |

| Poor Solid-to-Liquid Ratio | Increase the volume of solvent relative to the plant material. Ratios of 1:20 to 1:40 (g/mL) are common starting points.[3] | A higher solvent volume ensures complete wetting of the plant material and a sufficient concentration gradient to drive extraction. |

| Inadequate Particle Size | Ensure the plant material is finely and uniformly ground. | Smaller particle sizes increase the surface area available for solvent penetration, leading to more efficient extraction. |

Issue 2: Degradation of this compound During Extraction.

| Potential Cause | Troubleshooting Step | Rationale |

| Enzymatic Hydrolysis | 1. Blanching: Briefly treat the fresh plant material with steam or hot water before extraction to denature enzymes. 2. Low Temperature Extraction: Perform the extraction at reduced temperatures (e.g., 4°C) to minimize enzyme activity. 3. Use of Organic Solvents: High concentrations of organic solvents like ethanol can inhibit enzymatic activity. | Chicory plants contain enzymes such as glycosidases that can cleave the glycosidic bond of this compound, converting it to its aglycone and reducing the yield of the target compound.[5] |

| pH Instability | Buffer the extraction solvent to a slightly acidic pH (around 4-6). Avoid strongly acidic or alkaline conditions. | While specific stability data for this compound is limited, related phenolic glycosides are often most stable in mildly acidic conditions.[6] |

| Thermal Degradation | Avoid prolonged exposure to high temperatures. If using heat, shorten the extraction time. Consider using UAE which can be effective at lower temperatures. | Coumarins and their glycosides can be susceptible to thermal degradation. |

Experimental Protocols

Protocol 1: Basic Methanolic Extraction for this compound

This protocol is adapted from a method used for the isolation of this compound for HPLC analysis.[2]

-

Preparation of Plant Material: Lyophilize (freeze-dry) fresh chicory callus tissue and grind to a fine powder.

-

Extraction:

-

Perform an exhaustive extraction of the powdered tissue with methanol.

-

Concentrate the methanolic extract under reduced pressure.

-

-

Liquid-Liquid Partitioning:

-

Resuspend the aqueous residue and partition with chloroform to remove nonpolar compounds.

-

-

Purification (Optional):

-

The aqueous phase containing this compound can be further purified by column chromatography on silica gel using ethyl acetate as the mobile phase, followed by preparative Thin Layer Chromatography (TLC).[2]

-

Protocol 2: Optimized Ultrasound-Assisted Extraction (UAE) of Chicory Root Compounds

This protocol is based on optimized conditions for extracting bitter principles, including coumarins, from chicory root.[3]

-

Preparation of Plant Material: Dry and grind chicory root to a fine powder.

-

Extraction Parameters:

-

Solvent: 80% Ethanol in water

-

Solid-to-Liquid Ratio: 1:33 (g/mL)

-

Ultrasonic Power: 450 W

-

Temperature: 35°C

-

Time: 24 minutes

-

-

Procedure:

-

Combine the powdered chicory root and the 80% ethanol solvent in a beaker.

-

Place the beaker in an ultrasonic bath and sonicate for 24 minutes at 35°C with a power of 450 W.

-

After extraction, filter the mixture to separate the crude extract from the plant debris.

-

The resulting extract can then be concentrated and used for this compound quantification or further purification.

-

Data Presentation

Table 1: Comparison of Optimized Extraction Parameters for Bioactive Compounds from Chicory

| Target Compound(s) | Extraction Method | Solvent | Temperature | Time | Solid:Liquid Ratio | Yield/Result | Reference |

| Bitter Principles | Ultrasonic-Assisted | 80% Ethanol | 35°C | 24 min | 1:33 (g/mL) | 1.18% | [3] |

| Quercetin | Ultrasonic-Assisted | Methanol | - | - | - | 1.37 mg/g | - |

| Quercetin | Ultrasonic-Assisted | Ethanol | - | - | - | 0.77 mg/g | - |

| Quercetin | Ultrasonic-Assisted | Water | - | - | - | 0.40 mg/g | - |

Note: Specific yield data for this compound under varying conditions is limited in the literature. This table provides optimized parameters for related compounds from chicory, which can serve as a starting point for this compound extraction optimization.

Visualizations

Troubleshooting Workflow for Low this compound Yield

Caption: A logical workflow for troubleshooting low this compound yield during extraction.

Factors Influencing this compound Extraction and Stability

Caption: Key factors influencing the final yield of this compound during extraction.

References

Technical Support Center: Cichoriin Solubility for In Vitro Assays

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with cichoriin for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge in in vitro assays?

A1: this compound is a naturally occurring coumarin glycoside found in plants from the Asteraceae family, such as chicory (Cichorium intybus)[1][2]. It is investigated for various biological activities, including antioxidant, antidiabetic, and cardioprotective effects[3][4]. Like many bioactive compounds, this compound has limited aqueous solubility, which can be a significant hurdle for in vitro studies that are typically conducted in aqueous-based cell culture media. Poor solubility can lead to compound precipitation, inaccurate dosing, and unreliable experimental results.

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: Based on its chemical properties and common laboratory practices, the following solvents are recommended for preparing this compound stock solutions:

-

Dimethyl sulfoxide (DMSO): A powerful and widely used polar aprotic solvent that can dissolve a broad range of polar and nonpolar compounds, including this compound[5]. It is miscible with water and cell culture media, making it a common choice for in vitro assays[6].

-

Ethanol (EtOH): this compound is soluble in alcohol[1]. Ethanol is another common solvent used in cell culture experiments. However, some cell lines may be more sensitive to ethanol than to DMSO[6][7].

-

Acetonitrile:Water (50:50): This mixture has been successfully used to prepare this compound solutions for HPLC analysis and can be considered for creating stock solutions[8].

Q3: What is the maximum recommended concentration of solvents like DMSO or ethanol in the final culture medium?

A3: To maintain cell viability and avoid solvent-induced artifacts, the final concentration of the organic solvent in the cell culture medium should be kept to a minimum. While tolerance varies between cell lines, a general guideline is to keep the final DMSO or ethanol concentration at or below 0.5%, and almost always below 1%[9]. It is crucial to include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.

Q4: My this compound precipitates when I dilute the stock solution into my aqueous cell culture medium. What can I do?

A4: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are several strategies to overcome this:

-

Reduce the Final Concentration: The most straightforward approach is to test lower final concentrations of this compound.

-

Use a Pre-warmed Medium: Adding the stock solution to a pre-warmed (37°C) culture medium can sometimes improve solubility.

-

Increase Mixing: Ensure rapid and thorough mixing of the stock solution into the medium. Vortexing the diluted solution briefly can help.

-

Employ a Step-wise Dilution Protocol: A multi-step protocol involving an intermediate dilution in serum-containing medium can prevent precipitation[9]. (See Protocol 2 for a detailed method).

-

Use Co-solvents or Solubilizing Agents: Techniques like using co-solvents or formulating with biocompatible polymers like PEGs can enhance the solubility of hydrophobic compounds[10].

Troubleshooting Guide

This guide addresses specific problems you might encounter when working with this compound.

| Problem | Possible Cause(s) | Recommended Solution(s) |

| This compound powder is not dissolving in the primary solvent (e.g., DMSO). | 1. Insufficient solvent volume.2. Low temperature.3. Compound purity/quality issues. | 1. Increase the solvent volume to create a more dilute stock solution.2. Gently warm the solution in a water bath (e.g., to 37°C) and vortex or sonicate briefly.3. Verify the purity of your this compound from the supplier's certificate of analysis. |

| The prepared stock solution appears cloudy or contains precipitates. | 1. The concentration is above the solubility limit in the chosen solvent.2. The stock solution was stored improperly and has precipitated over time. | 1. Filter the stock solution through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for DMSO).2. Try preparing a less concentrated stock solution.3. If precipitation occurred during storage, try warming and vortexing to redissolve before use. |

| High background toxicity or altered cell morphology is observed in vehicle controls. | 1. The final solvent concentration is too high for the specific cell line being used. | 1. Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your cell line.2. Reduce the final solvent concentration in your experiments to well below the toxic threshold (ideally ≤0.1%). |

| Experimental results are inconsistent or not reproducible. | 1. Incomplete dissolution of this compound.2. Precipitation of this compound in the culture medium after dilution.3. Degradation of this compound in the stock solution or medium. | 1. Visually inspect your final working solutions under a microscope to check for precipitates before adding them to cells.2. Always prepare fresh dilutions from a clear stock solution immediately before use.3. Follow the multi-step dilution protocol (Protocol 2) to ensure complete solubilization. |

Data Presentation

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solubility | Reference |

| Water | Slightly soluble / Poor | [8][11] |

| Dimethyl sulfoxide (DMSO) | Soluble | [5] |

| Ethanol | Soluble | [1] |

| Glacial Acetic Acid | Soluble | [1] |

| Acetonitrile:Water (50:50) | Soluble | [8] |

| Ether | Insoluble | [1] |

| Petroleum Ether | Insoluble | [1] |

| Dilute Alkalies | Soluble | [1] |

Table 2: General Recommendations for Maximum Solvent Concentrations in Cell Culture

| Solvent | Recommended Max. Concentration | Critical Notes | Reference |